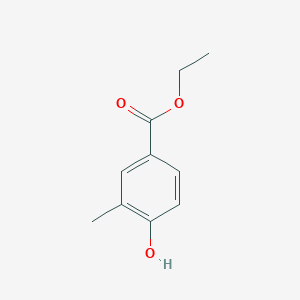
Ethyl 4-hydroxy-3-methylbenzoate
Description
Properties
CAS No. |
55211-85-3; 69747-21-3 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.203 |
IUPAC Name |
ethyl 4-hydroxy-3-methylbenzoate |
InChI |
InChI=1S/C10H12O3/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6,11H,3H2,1-2H3 |
InChI Key |
JWDKYAFBFMULRY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)C |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl Esters of 4-Hydroxy-3-Methylbenzoic Acid
Key Differences :
- The ethyl derivative has a higher molecular weight and likely lower melting point compared to the methyl analog due to increased alkyl chain length.
- Ethyl esters generally exhibit enhanced lipophilicity, improving solubility in organic solvents like ethyl acetate ().

Structural Isomers and Derivatives
2.2.1. Ethyl 4-Aminobenzoate ()
- Structure: Lacks the C3 methyl and C4 hydroxyl groups; features an amino group at C3.
- Synthesis : Prepared via diazotization and neutralization ().
- Properties: Higher basicity due to the amino group; ¹H NMR shows aromatic protons at δ 6.6–7.8 ppm and NH₂ signals (absent in the hydroxyl/methyl analog).
- Applications : Local anesthetic precursor .
2.2.2. Ethyl 3,4-Dihydroxybenzoate ()
- Structure : Two hydroxyl groups (C3 and C4) instead of one hydroxyl and one methyl.
- Properties : Higher polarity and water solubility; CAS 3943-89-3, used in laboratory chemical synthesis .
2.2.3. Methyl 4-Hydroxybenzoate ()
- Structure : Lacks the C3 methyl group.
- Properties : MP 125–128°C; widely used as a preservative (paraben) in cosmetics and pharmaceuticals.
- Contrast : The C3 methyl group in this compound may reduce antimicrobial efficacy but enhance UV stability .
Nitro and Heterocyclic Derivatives
2.3.1. Ethyl 4-Nitrobenzoate ()
- Structure : Nitro group at C4 instead of hydroxyl.
- Properties : Strong electron-withdrawing nitro group increases reactivity in nucleophilic substitutions. Used in dyes and explosives .
2.3.2. 4-Nitrophenyl 4-Hydroxy-3-Methylbenzoate ()
- Structure : Nitrophenyl ester linked to the hydroxyl-methyl benzoate core.
- Applications: Studied for nonlinear optical properties due to nitro group’s electron-withdrawing effects .
Pharmacologically Active Analogs
Key Insight: this compound’s methyl and hydroxyl groups may hinder tautomerism seen in β-keto esters like ethyl acetoacetate, limiting its use in enolate-based reactions .
Preparation Methods
Fischer Esterification: Direct Acid-to-Ester Conversion
Fischer esterification remains the cornerstone for synthesizing ethyl 4-hydroxy-3-methylbenzoate, leveraging the reaction between 4-hydroxy-3-methylbenzoic acid and ethanol under acidic conditions. In a representative procedure, 4-hydroxy-3-methylbenzoic acid (1.0 eq) is refluxed with excess ethanol (5–10 eq) in the presence of concentrated sulfuric acid (0.1–0.5 eq) for 8–12 hours. The crude product is isolated via neutralization with sodium bicarbonate, followed by ethyl acetate extraction and rotary evaporation.
Optimization Insights:
- Catalyst Loading: Sulfuric acid at 0.3 eq maximizes yield (88–92%) while minimizing side reactions.
- Solvent-Free Systems: Eliminating solvents reduces post-reaction purification steps, achieving 85% yield at 110°C.
- Microwave Assistance: Reducing reaction time to 1–2 hours with comparable yields (82–86%).
General Procedure:
1. Combine 4-hydroxy-3-methylbenzoic acid (10.0 g, 60.2 mmol), ethanol (50 mL), and H₂SO₄ (1.8 mL).
2. Reflux at 80°C for 10 hours.
3. Cool, neutralize with NaHCO₃, extract with EtOAc (3 × 50 mL).
4. Dry over Na₂SO₄, concentrate, and recrystallize from hexane/EtOAc.
Alkylation-Esterification Sequential Approach
For substrates requiring regioselective modification, alkylation prior to esterification proves effective. This method involves protecting the phenolic hydroxyl group to prevent undesired side reactions. For example, benzylation using benzyl bromide and potassium carbonate in DMF facilitates subsequent esterification.
Key Steps:
- Protection: 4-Hydroxy-3-methylbenzoic acid is treated with benzyl bromide (1.2 eq) and K₂CO₃ (2.5 eq) in DMF at 70°C for 6 hours.
- Esterification: The protected intermediate undergoes Fischer esterification with ethanol and H₂SO₄.
- Deprotection: Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding the target compound.
Performance Metrics:
Acid Chloride-Mediated Esterification
For acid-sensitive substrates, converting 4-hydroxy-3-methylbenzoic acid to its acid chloride prior to esterification enhances reactivity. Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ are preferred chlorinating agents.
Procedure:
- Chlorination: React 4-hydroxy-3-methylbenzoic acid with SOCl₂ (2.0 eq) at 60°C for 3 hours.
- Quenching: Remove excess SOCl₂ under vacuum.
- Esterification: Add ethanol (2.0 eq) and triethylamine (1.5 eq) at 0°C, stir for 2 hours.
Advantages:
Enzymatic Esterification: Green Chemistry Applications
Lipase-catalyzed esterification offers an eco-friendly alternative, particularly with immobilized enzymes like Candida antarctica Lipase B (CAL-B). This method operates under mild conditions (30–40°C, solvent-free) and achieves 70–78% yield.
Conditions:
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and waste reduction. Continuous-flow reactors enable kilogram-scale production with the following advantages:
- Throughput: 500 g/hour using tubular reactors.
- Solvent Recycling: >90% ethanol recovery via distillation.
- Catalyst Reuse: Sulfated zirconia catalysts maintain activity over 10 cycles.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time (h) | Catalyst | Scalability |
|---|---|---|---|---|
| Fischer Esterification | 80–92 | 8–12 | H₂SO₄ | High |
| Acid Chloride Route | 89–91 | 3–5 | SOCl₂, Et₃N | Moderate |
| Enzymatic | 70–78 | 24–48 | CAL-B Lipase | Low |
| Alkylation-Esterification | 65–72 | 18–24 | K₂CO₃, H₂SO₄ | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



